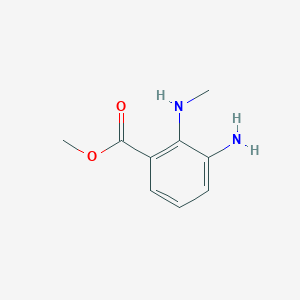

Methyl 3-amino-2-(methylamino)benzoate

Description

Properties

IUPAC Name |

methyl 3-amino-2-(methylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11-8-6(9(12)13-2)4-3-5-7(8)10/h3-5,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEWVWBFGKVSRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101217936 | |

| Record name | Benzoic acid, 3-amino-2-(methylamino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101217936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913297-16-2 | |

| Record name | Benzoic acid, 3-amino-2-(methylamino)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913297-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-amino-2-(methylamino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101217936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 3-amino-2-(methylamino)benzoate, a compound with the molecular formula C10H14N2O2, is recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is synthesized through various methods involving the modification of benzoic acid derivatives. Common synthetic routes include:

- Chlorination : Starting from m-xylene or other substituted benzenes.

- Oxidation : Using oxidizing agents like potassium permanganate.

- Amination : Introducing amino groups through specific reactions.

The compound’s structure allows it to participate in several chemical reactions, including oxidation, reduction, and substitution, which can significantly influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may function as:

- Enzyme Inhibitor : It can bind to active sites of enzymes, inhibiting their activity. This inhibition can affect biochemical pathways relevant to cell proliferation and survival.

- Receptor Modulator : The compound may interact with specific receptors, modulating their signaling pathways. This interaction is facilitated by hydrogen bonds and hydrophobic interactions formed between the compound and target molecules.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Staphylococcus aureus | 0.0098 mg/mL |

These findings suggest that the compound could be a potential candidate for developing new antibacterial agents .

Anticancer Activity

In addition to its antimicrobial effects, preliminary studies have indicated potential anticancer properties. The compound has been shown to inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Specific studies have reported:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).

- Observed Effects : Decreased cell viability at concentrations as low as 10 µM after 48 hours of treatment.

This anticancer activity is likely linked to the compound's ability to interfere with critical signaling pathways involved in tumor growth and metastasis.

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria. The results showed potent activity against E. coli and Staphylococcus aureus, with MIC values indicating strong inhibitory effects. -

Anticancer Research :

Another investigation focused on the compound's effects on HeLa cells, revealing that treatment led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Comparison with Similar Compounds

Substituted Benzoates with Amino/Methylamino Groups

Key Differences :

Methyl Benzoate Derivatives with Alternative Substituents

Key Differences :

- Directing Groups: The methoxy and acetamido groups in methyl 3-methoxy-2-(methylamino)benzoate and methyl 4-acetamido-2-hydroxybenzoate act as N,O-bidentate ligands, enabling metal coordination for catalysis, a property absent in the amino/methylamino derivative .

- Toxicity: Methyl benzoate exhibits low acute toxicity (LD₅₀ > 2000 mg/kg in rats), while amino-substituted analogs may pose higher reactivity risks due to nucleophilic amino groups .

Key Differences :

- Functionality: The triazine-linked sulfonyl group in metsulfuron-methyl enables herbicidal activity via acetolactate synthase inhibition, contrasting with the pharmaceutical role of amino-substituted benzoates .

- Physical Properties: Long-chain alkyl benzoates (e.g., C12-15) exhibit low volatility and high spreading efficiency in cosmetics, unlike low-molecular-weight amino derivatives .

Research Findings and Trends

- Synthetic Routes: this compound is synthesized via reductive amination (e.g., hydrazine hydrate/Pb/C), whereas methyl 3-methoxy analogs require X-ray crystallography for structural validation .

- Thermodynamic Stability: Amino-substituted benzoates show lower thermal stability (decomposition <200°C) compared to methoxy or alkyl derivatives, limiting high-temperature applications .

Q & A

Q. Methodological Steps :

- Start with a nitro- or cyano-substituted benzoate precursor.

- Use reducing agents (e.g., hydrazine hydrate) with catalysts (e.g., Pb/C).

- Optimize reaction parameters (molar ratio, temperature, time) to maximize yield.

How is the molecular structure of this compound characterized?

Basic Research Question

Structural elucidation employs spectroscopic and crystallographic techniques:

- NMR : Identifies proton environments (e.g., methylamino and ester groups) .

- Mass Spectrometry : Confirms molecular weight (e.g., 167.16 g/mol for the base compound) .

- X-ray Crystallography : Resolves spatial arrangement of substituents (e.g., ortho-methylamino and meta-amino groups) .

Q. Key Data :

| Technique | Observation | Reference |

|---|---|---|

| ¹H NMR | Peaks at δ 3.8–4.0 ppm (ester -OCH₃) | |

| MS | m/z 167.16 (M⁺) | |

| X-ray | Planar benzene ring with substituents |

What preliminary biological activities are associated with this compound?

Basic Research Question

Initial screening focuses on enzyme inhibition and receptor binding:

- Enzyme Assays : Test modulation of metabolic enzymes (e.g., cytochrome P450) .

- Cellular Studies : Evaluate cytotoxicity or antiproliferative effects in cancer cell lines.

- Binding Studies : Use surface plasmon resonance (SPR) to assess macromolecule interactions .

Q. Findings :

- Amino groups facilitate hydrogen bonding with biological targets, influencing activity .

How can reaction mechanisms for the synthesis of this compound be elucidated?

Advanced Research Question

Mechanistic studies involve:

- Isotopic Labeling : Track nitrogen in nitro-to-amine conversions .

- Kinetic Analysis : Determine rate-limiting steps under varying temperatures.

- Computational Modeling : Simulate transition states (e.g., DFT calculations for hydrazine-mediated reductions) .

Key Insight :

The reduction of nitro groups proceeds via intermediate hydroxylamine species, while cyano groups form imine intermediates before amine formation .

How can contradictions in biological activity data for derivatives be resolved?

Advanced Research Question

Discrepancies arise from structural variations or assay conditions. Strategies include:

- Purity Verification : Use HPLC to confirm compound integrity (e.g., ≥95% purity) .

- Structural Analog Comparison : Compare with bromo- or nitro-substituted analogs (e.g., Methyl 4-bromo-2-(methylamino)benzoate shows altered reactivity due to bromine) .

- Dose-Response Studies : Assess activity across concentrations to identify non-linear effects.

Q. Example :

What strategies optimize synthetic yield for this compound?

Advanced Research Question

Yield optimization relies on reaction parameter tuning:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.